3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one
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Overview
Description
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a heterocyclic compound that combines the structural features of pyrazole and quinolinone. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one typically involves the condensation of pyrazole aldehyde with hydrazine hydrate to form hydrazone. This intermediate is then cyclized with an α,β-unsaturated ketone in the presence of hydrazine hydrate in liquid aliphatic acids or ethanol . The reaction conditions often include the use of glacial acetic acid, phenylhydrazine hydrochloride, and anhydrous sodium acetate in ethanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Cyclization: The compound can be cyclized under specific conditions to form different heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, aroyl chloride, and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While specific applications of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one were not found in the search results, compounds with similar structures are often studied for their potential biological activities. These include:
Antimalarial Activity: Some pyrazole derivatives have shown significant antimalarial activity.
Antileishmanial Activity: Certain pyrazole-containing compounds have demonstrated activity against Leishmania parasites.
Antimicrobial Activity: Pyrazole derivatives have been screened for antimicrobial activity against various bacteria and fungi.
Mechanism of Action
The exact mechanism of action for 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The pyrazole ring is known to interact with various biological targets, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Similar compounds include other pyrazole and quinolinone derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1-aryl-3-alkyl-4-substituted aryl-5 amino pyrazole derivatives: These have been studied for their antimicrobial and antimalarial activities.
Trioxolane–pyrazole and tetraoxane–pyrazole hybrids: These have shown activity against Leishmania parasites.
The uniqueness of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one lies in its specific combination of pyrazole and quinolinone structures, which may confer distinct biological properties.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-7-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-17-10-9-16-11-18(22(27)23-19(16)12-17)21-13-20(24-25(21)14(2)26)15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3,(H,23,27) |
InChI Key |
VAUNDSAONDNYBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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